molecular formula C8H6BrNO B1528772 1-Bromo-3-isocyanato-2-methyl-benzene CAS No. 1261475-16-4

1-Bromo-3-isocyanato-2-methyl-benzene

Cat. No.: B1528772
CAS No.: 1261475-16-4
M. Wt: 212.04 g/mol
InChI Key: PSXWSKMUMKTPLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-3-isocyanato-2-methyl-benzene is an organic compound with the molecular formula C8H6BrNO. It is characterized by a bromine atom, an isocyanate group, and a methyl group attached to a benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: . The reaction conditions typically involve the use of bromine (Br2) in the presence of a suitable catalyst, such as iron (III) bromide (FeBr3), under controlled temperature and pressure conditions.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves the careful control of reactant concentrations, reaction times, and temperatures to achieve the desired product.

Chemical Reactions Analysis

1-Bromo-3-isocyanato-2-methyl-benzene undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can lead to the formation of amines or alcohols.

  • Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Common reagents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Typical reagents are lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) are used for nucleophilic substitution reactions.

Major Products Formed:

  • Oxidation: 1-Bromo-3-isocyanato-2-methyl-benzoic acid or 1-Bromo-3-isocyanato-2-methyl-benzaldehyde.

  • Reduction: 1-Bromo-3-isocyanato-2-methyl-benzylamine or 1-Bromo-3-isocyanato-2-methyl-phenol.

  • Substitution: 1-Hydroxy-3-isocyanato-2-methyl-benzene or 1-Amino-3-isocyanato-2-methyl-benzene.

Scientific Research Applications

1-Bromo-3-isocyanato-2-methyl-benzene is utilized in various scientific research fields, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: It is explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

  • Industry: The compound finds applications in the production of polymers and advanced materials.

Mechanism of Action

The mechanism by which 1-Bromo-3-isocyanato-2-methyl-benzene exerts its effects involves its interaction with molecular targets and pathways. The isocyanate group, in particular, is known to react with nucleophiles, forming stable carbamate structures. This reactivity is exploited in various chemical and biological processes.

Comparison with Similar Compounds

1-Bromo-3-isocyanato-2-methyl-benzene is compared with other similar compounds, such as 1-Chloro-3-isocyanato-2-methyl-benzene and 1-Iodo-3-isocyanato-2-methyl-benzene. While these compounds share structural similarities, the presence of different halogens (chlorine or iodine) influences their reactivity and applications. The bromine atom in this compound provides a balance between reactivity and stability, making it unique among its counterparts.

List of Similar Compounds

  • 1-Chloro-3-isocyanato-2-methyl-benzene

  • 1-Iodo-3-isocyanato-2-methyl-benzene

  • 1-Fluoro-3-isocyanato-2-methyl-benzene

  • 1-Bromo-2-methyl-3-nitro-benzene

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Its unique chemical properties and reactivity make it a valuable compound for further exploration and development.

Properties

IUPAC Name

1-bromo-3-isocyanato-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO/c1-6-7(9)3-2-4-8(6)10-5-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSXWSKMUMKTPLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of triphosgene (2.25 g, 7.58 mmol) in toluene (27 mL), cooled in an ice-water bath, was treated slowly with a solution of 3-bromo-2-methylaniline (3.00 g, 16.1 mmol) and DIEA (5.6 mL, 32.2 mmol) in toluene (5.4 mL). The resulting suspension was stirred at room temperature for 2 h. The precipitate was removed by filtration and washed with EtOAc. The combined filtrates were diluted with EtOAc, washed with brine, dried and concentrated to provide 1-bromo-3-isocyanato-2-methylbenzene as a brown oil (3.68 g, 98% yield), used without purification. 1H NMR (400 MHz, DMSO-d6) δ 7.49 (dd, J=8.1, 0.9 Hz, 1H), 7.31 (dd, J=7.9, 0.7 Hz, 1H), 7.15 (td, J=8.0, 0.7 Hz, 1H), 2.38 (s, 3H).
Quantity
2.25 g
Type
reactant
Reaction Step One
Quantity
27 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
5.6 mL
Type
reactant
Reaction Step Two
Quantity
5.4 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 1-bromo-2-methyl-3-aminobenzene 25.0 g, triphosgene 60.0 g and toluene 400 ml was stirred with heating under reflux for three hours. The reaction mixture after standing to cool was concentrated under reduced pressure to give 1-bromo-3-isocyanato-2-methylbenzene 30.3 g.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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